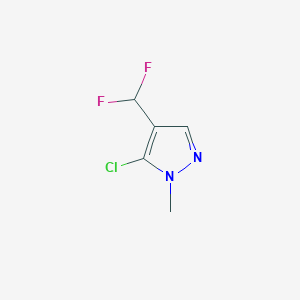
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide, also known as E3-4-isobutylphenyl-N-phenylethylpropenamide, is a synthetic compound with multiple applications in scientific research. It is an important component in the synthesis of various compounds and is used as a catalyst in organic synthesis. E3-4-isobutylphenyl-N-phenylethylpropenamide has been studied extensively due to its unique properties and its potential to be used in a wide range of applications.
Applications De Recherche Scientifique
Bioremediation and Environmental Applications
- Bioremediation of Environmental Pollutants : Research on the use of enzymes like laccase from Fusarium incarnatum for the bioremediation of Bisphenol A (BPA), a common industrial pollutant, demonstrates the potential of biocatalytic processes in environmental cleanup. The study highlights the efficiency of laccase hosted in reverse micelles for the degradation of BPA, indicating the utility of such systems in enhancing the biodegradability of hydrophobic phenolic environmental pollutants (Chhaya & Gupte, 2013).
Material Science and Nanotechnology
- Synthesis and Luminescent Properties of Novel Complexes : A study on the synthesis of Sm3+ and Dy3+ complexes with β-diketone and 1,10-phenanthroline reveals insights into the luminescent properties of these materials. Such research contributes to the development of novel materials with potential applications in optics and electronics (Liu et al., 2011).
Pharmaceutical Chemistry
- Anticancer Compound Synthesis : Research into the synthesis of cinnamic acid derivatives and their bioactivity as anticancer agents based on QSAR analysis demonstrates the intersection of organic synthesis and medicinal chemistry. This work underscores the potential of structured compound design in the development of new therapeutic agents (Fattah, 2020).
Catalysis and Synthetic Chemistry
- Methoxycarbonylation of Alkynes : The study on the methoxycarbonylation of alkynes catalyzed by palladium complexes showcases the importance of catalytic processes in the efficient synthesis of esters and other valuable chemical products. This research highlights the role of catalysis in enhancing the selectivity and efficiency of chemical reactions (Magro et al., 2010).
Propriétés
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)15-19-11-9-18(10-12-19)13-14-21(23)22-17(3)20-7-5-4-6-8-20/h4-14,16-17H,15H2,1-3H3,(H,22,23)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFZLVBMVNKQN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

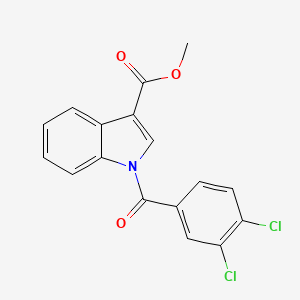

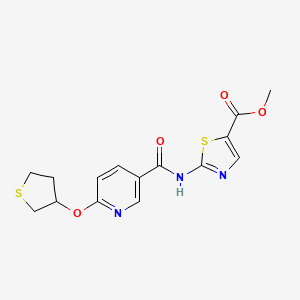


![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)
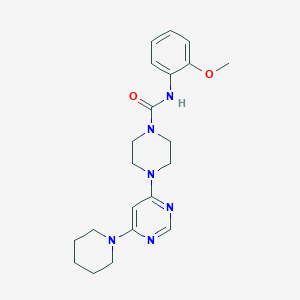

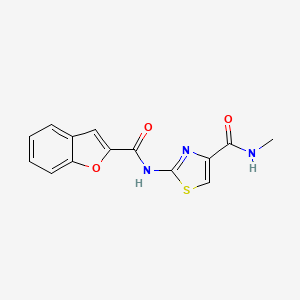
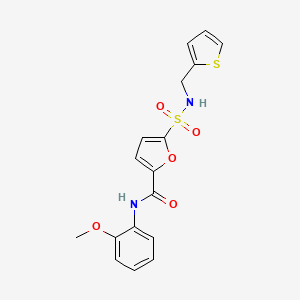
![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)
